

"Potassium perfluoroheptanoate" molecular structure and formula

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Compound of Interest

Compound Name: Potassium perfluoroheptanoate

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An In-depth Technical Guide to Potassium Perfluoroheptanoate

This technical guide provides a comprehensive overview of **Potassium Perfluoroheptanoate**, a member of the per- and polyfluoroalkyl substances (PFAS) family. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, synthesis, and analysis.

Molecular Structure and Formula

Potassium perfluoroheptanoate is the potassium salt of perfluoroheptanoic acid. It is characterized by a seven-carbon chain where all hydrogen atoms, except for the one in the carboxylic acid group, have been replaced by fluorine atoms. This high degree of fluorination imparts unique chemical and physical properties to the molecule.

The molecular and structural details are as follows:

Molecular Formula: C₇F₁₃KO₂[1]

IUPAC Name: potassium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate[1]

CAS Number: 21049-36-5[1]

Molecular Weight: 402.15 g/mol [1]



- InChi Key: HSYXZPMOVCRLEQ-UHFFFAOYSA-M

The structure consists of a hydrophobic, perfluorinated alkyl tail and a hydrophilic potassium carboxylate head.

Physicochemical Properties

A summary of the computed physicochemical properties of **Potassium Perfluoroheptanoate** is presented in the table below.



Property	Value	Reference
Molecular Weight	402.15 g/mol	[1]
Exact Mass	401.9327768 Da	[1]
XLogP3-AA	4.9	
Hydrogen Bond Donor Count	0	_
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	5	-
Topological Polar Surface Area	40.1 Ų	[1]
Heavy Atom Count	23	
Complexity	454	_
Isotope Atom Count	0	_
Defined Atom Stereocenter Count	0	
Undefined Atom Stereocenter Count	0	
Defined Bond Stereocenter Count	0	_
Undefined Bond Stereocenter Count	0	_
Covalently-Bonded Unit Count	2	_
Compound Is Canonicalized	Yes	

Experimental Protocols Synthesis of Potassium Perfluoroheptanoate

A common and straightforward method for the synthesis of **Potassium perfluoroheptanoate** is through the neutralization of its corresponding acid, perfluoroheptanoic acid, with a potassium



base, such as potassium hydroxide.

Materials:

- Perfluoroheptanoic acid (PFHpA)
- Potassium hydroxide (KOH)
- Deionized water
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Beaker
- Drying oven

Procedure:

- Dissolution of PFHpA: In a beaker, dissolve a known molar amount of perfluoroheptanoic acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to aid dissolution.
- Preparation of KOH solution: Prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.
- Neutralization: Slowly add the potassium hydroxide solution to the stirring solution of perfluoroheptanoic acid. Monitor the pH of the reaction mixture. Continue adding the KOH solution dropwise until a neutral pH (approximately 7.0) is achieved.
- Isolation of the product: The resulting solution contains potassium perfluoroheptanoate. To
 obtain the solid product, the water can be removed by evaporation under reduced pressure
 using a rotary evaporator.
- Drying: The solid **potassium perfluoroheptanoate** is then dried in a drying oven at a suitable temperature (e.g., 60-80 °C) to remove any residual moisture.



 Characterization: The final product can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of **Potassium perfluoroheptanoate**, particularly at trace levels in environmental and biological matrices, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Materials and Instrumentation:

- High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
- Analytical column suitable for PFAS analysis (e.g., C18 or specialized PFAS columns)
- Solid-phase extraction (SPE) cartridges (e.g., Weak Anion Exchange WAX)
- Methanol, acetonitrile, ammonium acetate, and other necessary solvents and reagents of high purity
- Potassium perfluoroheptanoate analytical standard
- Isotopically labeled internal standards (e.g., ¹³C-PFHpA)

Sample Preparation (for Water Samples):

- Sample Collection: Collect water samples in polypropylene bottles.
- Fortification: Spike the sample with an isotopically labeled internal standard to correct for matrix effects and recovery losses.
- Solid-Phase Extraction (SPE):



- Condition the SPE cartridge (e.g., WAX) with methanol followed by deionized water.
- Load the water sample onto the conditioned cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the retained analytes, including Potassium perfluoroheptanoate, with a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis:

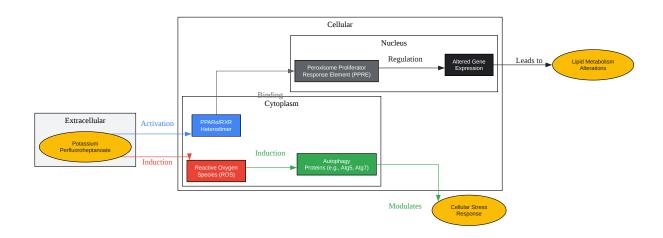
- Chromatographic Separation: Inject the prepared sample extract onto the LC system. The
 separation is typically achieved using a gradient elution with a mobile phase consisting of an
 aqueous component (e.g., water with ammonium acetate) and an organic component (e.g.,
 methanol or acetonitrile).
- Mass Spectrometric Detection: The eluent from the LC is introduced into the ESI source of
 the mass spectrometer, operating in negative ion mode. The precursor ion for
 perfluoroheptanoate ([M-K]⁻) is selected in the first quadrupole, fragmented in the collision
 cell, and specific product ions are monitored in the third quadrupole (Multiple Reaction
 Monitoring MRM).
- Quantification: The concentration of Potassium perfluoroheptanoate in the sample is
 determined by comparing the peak area ratio of the analyte to its isotopically labeled internal
 standard against a calibration curve prepared with known concentrations of the analytical
 standard.

Potential Toxicological Signaling Pathways

While specific signaling pathways for **Potassium perfluoroheptanoate** are not extensively documented, studies on structurally similar perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA), provide insights into potential mechanisms of toxicity. These compounds have been shown to affect various cellular processes, including lipid metabolism, cell proliferation, and oxidative stress. One of the key pathways implicated is the peroxisome proliferator-activated



receptor alpha (PPARα) signaling pathway. In vitro studies have also suggested the involvement of autophagy signaling pathways in the cellular response to PFOA exposure.[2]



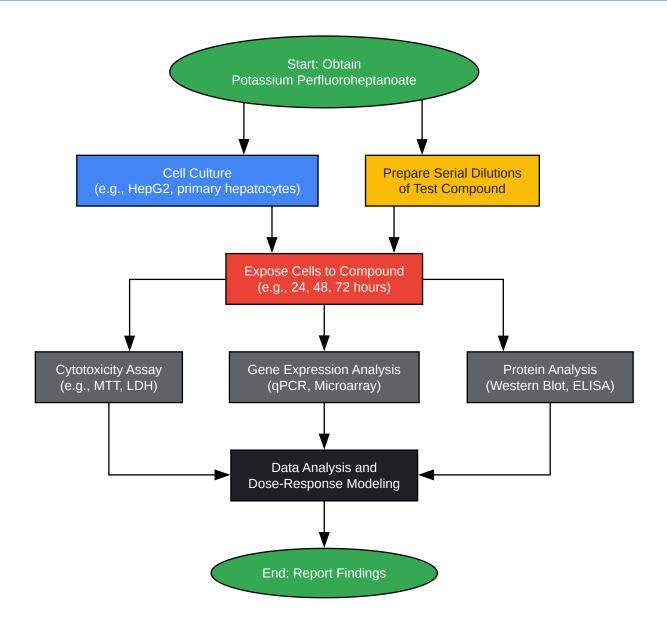
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Caption: Potential signaling pathways affected by Potassium Perfluoroheptanoate.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of **Potassium Perfluoroheptanoate**, drawing from methodologies used for other PFAS compounds.





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Caption: A generalized workflow for in vitro toxicity testing of **Potassium Perfluoroheptanoate**.

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